molecular formula C14H18N2O3S B2890276 1-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(propan-2-yl)urea CAS No. 2310125-94-9

1-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(propan-2-yl)urea

Cat. No.: B2890276
CAS No.: 2310125-94-9
M. Wt: 294.37
InChI Key: VKCBLRRLEBAJAJ-UHFFFAOYSA-N
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Description

1-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(propan-2-yl)urea is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in synthetic chemistry and pharmacology.

Properties

IUPAC Name

1-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-9(2)16-14(18)15-7-11(17)13-6-10(8-20-13)12-4-3-5-19-12/h3-6,8-9,11,17H,7H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCBLRRLEBAJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC(C1=CC(=CS1)C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(propan-2-yl)urea typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The furan and thiophene rings can be introduced through this method, followed by further functionalization to attach the hydroxyethyl and propan-2-ylurea groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(propan-2-yl)urea undergoes various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(propan-2-yl)urea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(propan-2-yl)urea involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The hydroxyethyl and propan-2-ylurea groups may also contribute to the compound’s overall pharmacological profile by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(propan-2-yl)urea is unique due to the combination of both furan and thiophene rings in its structure. This dual presence allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. Additionally, the hydroxyethyl and propan-2-ylurea groups enhance its solubility and binding properties, making it a versatile compound for research and industrial applications .

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